3-Chloro-2-(cyclopentyloxy)pyridine
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Overview
Description
3-Chloro-2-(cyclopentyloxy)pyridine is a chemical compound belonging to the pyridine family. It has garnered significant attention in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H12ClNO, and it has a molecular weight of 197.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Chloro-2-(cyclopentyloxy)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The process typically involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally benign processes, are likely applied.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopentyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.
Scientific Research Applications
3-Chloro-2-(cyclopentyloxy)pyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 3-Chloro-2-(cyclopentyloxy)pyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets and pathways, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler pyridine derivative with a chlorine substituent.
3-Chloropyridine: Another chlorinated pyridine with different substitution patterns.
2-(Cyclopentyloxy)pyridine: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-2-(cyclopentyloxy)pyridine is unique due to the combination of the chlorine atom and the cyclopentyloxy group on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-cyclopentyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCNBQOOZZCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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